molecular formula C10H10N2O3 B14440179 N-(2-Oxotetrahydro-3-furyl)picolinamide CAS No. 77694-37-2

N-(2-Oxotetrahydro-3-furyl)picolinamide

Katalognummer: B14440179
CAS-Nummer: 77694-37-2
Molekulargewicht: 206.20 g/mol
InChI-Schlüssel: RRPCHNPPWVCVCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Oxotetrahydro-3-furyl)picolinamide is a chemical compound that belongs to the class of picolinamides Picolinamides are derivatives of picolinic acid, which is a naturally occurring compound found in the human body

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Oxotetrahydro-3-furyl)picolinamide typically involves the reaction of picolinic acid with a suitable amine under specific conditions. One common method involves the use of nitrilase enzymes, which catalyze the conversion of nitriles to amides. For example, the nitrilase from Acidovorax facilis 72W has been shown to efficiently produce picolinamide from 2-cyanopyridine .

Industrial Production Methods

Industrial production of this compound may involve large-scale enzymatic reactions using optimized strains of nitrilase-producing bacteria. These processes are designed to maximize yield and minimize by-products, making them suitable for commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Oxotetrahydro-3-furyl)picolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amide group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted picolinamides.

Wissenschaftliche Forschungsanwendungen

N-(2-Oxotetrahydro-3-furyl)picolinamide has several scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-(2-Oxotetrahydro-3-furyl)picolinamide include:

    Nicotinamide: An isomer of picolinamide with similar biological activities.

    Isonicotinamide: Another isomer with distinct properties and applications.

    Picolinic acid: The parent compound from which picolinamides are derived.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential therapeutic applications set it apart from other similar compounds.

Eigenschaften

CAS-Nummer

77694-37-2

Molekularformel

C10H10N2O3

Molekulargewicht

206.20 g/mol

IUPAC-Name

N-(2-oxooxolan-3-yl)pyridine-2-carboxamide

InChI

InChI=1S/C10H10N2O3/c13-9(7-3-1-2-5-11-7)12-8-4-6-15-10(8)14/h1-3,5,8H,4,6H2,(H,12,13)

InChI-Schlüssel

RRPCHNPPWVCVCR-UHFFFAOYSA-N

Kanonische SMILES

C1COC(=O)C1NC(=O)C2=CC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.